N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. The starting materials often include 3,4-dipropoxyphenyl derivatives and 3,4,5-trimethoxybenzoyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution and cyclization to form the oxadiazole ring .
Chemical Reactions Analysis
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide can be compared with similar compounds such as:
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide: This compound has a similar structure but with a pentyloxy group instead of a trimethoxy group, which may affect its chemical properties and applications.
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide:
Properties
Molecular Formula |
C24H29N3O7 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H29N3O7/c1-6-10-32-17-9-8-15(12-18(17)33-11-7-2)21-23(27-34-26-21)25-24(28)16-13-19(29-3)22(31-5)20(14-16)30-4/h8-9,12-14H,6-7,10-11H2,1-5H3,(H,25,27,28) |
InChI Key |
GMMGLMFYBBMYBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCCC |
Origin of Product |
United States |
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